molecular formula C20H22O2 B14684001 2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione CAS No. 34733-56-7

2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione

Cat. No.: B14684001
CAS No.: 34733-56-7
M. Wt: 294.4 g/mol
InChI Key: SQLUYFRLFAUJQQ-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione is an organic compound with the molecular formula C18H22O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its unique structure, which includes two phenyl rings and four methyl groups attached to a butane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione typically involves the reaction of acetophenone with isobutyraldehyde under basic conditions. The reaction proceeds through an aldol condensation followed by dehydration to form the desired diketone. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and selectivity is also common. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the diketone can yield the corresponding diol.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols.

    Substitution: Nitro or halogenated derivatives of the phenyl rings.

Scientific Research Applications

2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for studying diketone reactivity.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione involves its interaction with various molecular targets. The diketone functional groups can form hydrogen bonds with enzymes or other proteins, potentially inhibiting their activity. The phenyl rings may also participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethyl-1,3-cyclobutanediol: This compound has a similar tetramethyl structure but differs in the position and type of functional groups.

    2,2,3,3-Tetramethylbutane: While it shares the tetramethyl structure, it lacks the phenyl rings and diketone functional groups.

Uniqueness

2,2,3,3-Tetramethyl-1,4-diphenylbutane-1,4-dione is unique due to its combination of phenyl rings and diketone functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

34733-56-7

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

2,2,3,3-tetramethyl-1,4-diphenylbutane-1,4-dione

InChI

InChI=1S/C20H22O2/c1-19(2,17(21)15-11-7-5-8-12-15)20(3,4)18(22)16-13-9-6-10-14-16/h5-14H,1-4H3

InChI Key

SQLUYFRLFAUJQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=CC=C1)C(C)(C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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